molecular formula C27H24N2O3S2 B11081595 9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11081595
M. Wt: 488.6 g/mol
InChI Key: FGNDIEBTCXFVEE-UHFFFAOYSA-N
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Description

9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene-6,13,15-trione is a complex heterocyclic compound. Let’s dissect its name:

    9,14-bis(4-methylphenyl): Indicates the substitution pattern on the ring.

    3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene: Describes the fused ring system.

    6,13,15-trione: Refers to the functional groups present.

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can propose a hypothetical synthesis based on general principles. Researchers might explore strategies involving cyclization reactions, sulfur incorporation, and ring closure.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its complexity and limited applications likely contribute to this absence.

Chemical Reactions Analysis

Reactivity:: 9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene-6,13,15-trione may undergo various reactions:

    Oxidation: Oxidative processes could modify the sulfur atoms or the carbonyl groups.

    Reduction: Reduction might lead to the corresponding diol or other reduced forms.

    Substitution: Substituents on the aromatic rings may be replaced.

    Ring-opening: Cleavage of the fused ring system could yield different products.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, acyl chlorides).

    Ring-opening: Heat, acids, or Lewis acids.

Major Products:: The products depend on the specific reaction. Potential outcomes include:

  • Hydroxylated derivatives
  • Amines
  • Ring-opened compounds

Scientific Research Applications

Chemistry:: Researchers might explore its reactivity, stability, and potential as a building block for novel materials.

Biology and Medicine:: Limited information exists, but investigations could focus on its biological activity, toxicity, or potential as a drug scaffold.

Industry:: Currently, no industrial applications are known, but its unique structure may inspire new materials or catalysts.

Mechanism of Action

Unfortunately, the mechanism of action remains speculative due to the lack of research

Comparison with Similar Compounds

Comparing it to other complex heterocycles, such as porphyrins or phthalocyanines, highlights its distinctive fused ring system and sulfur atoms.

: Example reference. : Another example reference.

Properties

Molecular Formula

C27H24N2O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C27H24N2O3S2/c1-12-3-7-14(8-4-12)18-19-16-11-17(22(19)33-24-23(18)34-27(32)28-24)21-20(16)25(30)29(26(21)31)15-9-5-13(2)6-10-15/h3-10,16-22H,11H2,1-2H3,(H,28,32)

InChI Key

FGNDIEBTCXFVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)C

Origin of Product

United States

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